molecular formula C20H13ClF3N5OS B2488279 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 893913-56-9

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2488279
CAS RN: 893913-56-9
M. Wt: 463.86
InChI Key: OKELNTCULFFGDT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a pyrazolo[3,4-d]pyrimidin-4-yl group, a chlorophenyl group, a thio group, and a trifluoromethylphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyrazolo[3,4-d]pyrimidin-4-yl group might participate in reactions with nucleophiles or bases, while the chlorophenyl group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a trifluoromethyl group could make the compound more lipophilic, which might influence properties like solubility and stability .

Scientific Research Applications

Anti-Inflammatory Activity

This compound has been found to have significant anti-inflammatory activity. In particular, derivatives of this compound showed activity comparable to that of indomethacin, a commonly used nonsteroidal anti-inflammatory drug (NSAID), with minimal ulcerogenic effects . This suggests that it could be a potential candidate for the development of new anti-inflammatory drugs.

Inhibition of Src Family Tyrosine Kinases

The compound is a potent and selective inhibitor of the Src family tyrosine kinases . These kinases are involved in various cellular processes, including cell division, migration, and survival. Therefore, this compound could be used as a tool for probing the involvement of Src family tyrosine kinases in cellular signaling .

Antifungal Activity

The compound has shown significant antifungal activity. In particular, one of the derivatives of this compound exhibited significant antifungal protective activity against Fusarium oxysporum, a plant pathogenic fungus . This suggests that it could be a potential candidate for the development of new antifungal agents.

Potential Use in Cancer Research

Given its ability to inhibit Src family tyrosine kinases , this compound could potentially be used in cancer research. Src family tyrosine kinases are often overexpressed in cancer cells, and their inhibition can lead to the suppression of cancer cell growth and proliferation.

Potential Use in Neurological Research

The anti-inflammatory properties of this compound could make it a potential candidate for research in neurological disorders where inflammation plays a key role, such as Alzheimer’s disease and multiple sclerosis.

Potential Use in Cardiovascular Research

The inhibition of Src family tyrosine kinases by this compound could potentially be beneficial in the treatment of certain cardiovascular diseases. For example, Src family tyrosine kinases have been implicated in the development of atherosclerosis, a disease characterized by the hardening and narrowing of the arteries.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5OS/c21-13-3-7-15(8-4-13)29-18-16(9-27-29)19(26-11-25-18)31-10-17(30)28-14-5-1-12(2-6-14)20(22,23)24/h1-9,11H,10H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKELNTCULFFGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

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